N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a 5-methylthiophene-2-carboxamide core linked to a 3,4-dimethoxyphenethylamine moiety. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-4-7-15(21-11)16(18)17-9-8-12-5-6-13(19-2)14(10-12)20-3/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCOUEWCCGNMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Standard EDCI/DMAP Protocol
The most widely reported method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
Procedure :
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Dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.2 eq) in DCM (0.1 M).
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Add DMAP (0.1 eq) and EDCI (1.5 eq) at 0°C under nitrogen.
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Warm to room temperature and stir for 24 hr.
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Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.
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Dry over Na₂SO₄, concentrate, and purify by recrystallization (DCM/ethyl acetate).
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| EDCI Equivalents | 1.5 | Maximizes activation |
| Reaction Time | 24 hr | Complete conversion |
| Temperature | 0°C → RT | Minimizes side reactions |
| Solvent | Anhydrous DCM | 76% yield |
This method achieves consistent yields of 72-76%, with purity >95% confirmed by HPLC.
Alternative Coupling Approaches
HATU-Assisted Microwave Synthesis
Recent advancements utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) under microwave irradiation to accelerate reaction kinetics:
Procedure :
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Mix acid (1 eq), amine (1.1 eq), HATU (1.2 eq), and DIPEA (2 eq) in DMF.
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Irradiate at 80°C for 30 min.
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Purify via flash chromatography (hexane/ethyl acetate).
Advantages :
Solvent and Catalytic Optimization
Solvent Screening Data
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 76 | 97 |
| THF | 7.58 | 68 | 95 |
| DMF | 36.7 | 82 | 93 |
| Acetonitrile | 37.5 | 58 | 90 |
Higher polarity solvents like DMF improve solubility but may reduce purity due to side reactions.
Recrystallization and Purification
Solvent System Optimization
Recrystallization from DCM/ethyl acetate (1:1) produces needle-like crystals with 99.5% purity by NMR. Alternative systems:
| Solvent Ratio (DCM:EA) | Crystal Form | Purity (%) |
|---|---|---|
| 3:1 | Amorphous | 92 |
| 1:1 | Needles | 99.5 |
| 1:3 | Plates | 97 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 7.45 (s, 1H, thiophene H-3)
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δ 6.82–6.77 (m, 3H, aromatic H)
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δ 3.88 (s, 6H, OCH₃)
HRMS (ESI+) :
Challenges and Mitigation Strategies
Common Synthetic Issues
-
Amine Oxidation :
-
Carboxylic Acid Activation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorinated Analogs
Nitro and Trifluoromethyl Substitutions on Thiophene
- Compound 7 (N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide) (): Features a nitro group (-NO₂) at the 5-position of the thiophene ring. Synthesis: 42% purity after silica gel chromatography; molecular formula = C₁₆H₁₃N₃O₃S₂.
- Compound 8 (N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide) ():
- Substitutes nitro with trifluoromethyl (-CF₃), enhancing lipophilicity (logP ~4.0 estimated).
- Synthesis : Purified via alumina chromatography; pale yellow amorphous powder.
*Estimated based on structural similarity.
Carboxamide Core Modifications
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Replaces the thiophene ring with a benzamide group. Synthesis: 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine; m.p. = 90°C.
3,4-Dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide ():
- Substitutes thiophene with a benzothiazole ring.
- Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19NO3S
- Molecular Weight : 305.39 g/mol
- Structure : The compound features a thiophene ring substituted with a carboxamide group and a 3,4-dimethoxyphenyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit bacterial RNA polymerase, which is crucial for bacterial RNA synthesis. This inhibition can lead to bacterial cell death, making the compound a candidate for antibiotic development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Bacterial Inhibition :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : The compound was tested against several bacterial strains using the disc diffusion method.
- Results : The compound displayed a notable zone of inhibition, indicating strong antibacterial activity.
-
Mechanistic Study :
- Objective : To understand the interaction of the compound with bacterial RNA polymerase.
- Findings : Molecular docking studies suggested that the compound binds effectively to the active site of RNA polymerase, blocking substrate access and inhibiting enzyme activity.
Comparative Analysis
| Compound Name | Molecular Weight | Antibacterial Activity | Mechanism |
|---|---|---|---|
| This compound | 305.39 g/mol | High | Inhibition of RNA polymerase |
| N-(2,4-dimethoxyphenyl)-5-methylthiophene-2-carboxamide | 305.39 g/mol | Moderate | Unknown |
| N-(2-(3-bromophenyl)ethyl)-5-methylthiophene-2-carboxamide | 307.41 g/mol | Low | Unknown |
Research Findings
- Pharmacological Studies : Various studies have highlighted the potential of this compound in treating bacterial infections due to its ability to target bacterial RNA polymerase effectively.
- Synthetic Routes : The synthesis involves several steps including the formation of the thiophene ring and subsequent introduction of functional groups through methods such as the Gewald reaction and amide bond formation using coupling reagents.
- Potential Applications : Beyond its antibacterial properties, this compound may also have applications in material science due to its unique electronic properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
